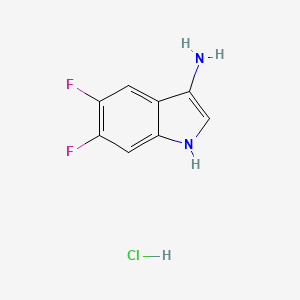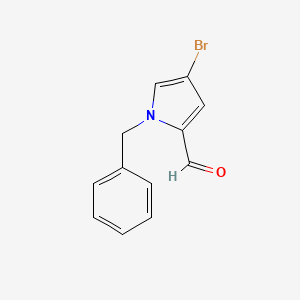
Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine groups during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature and a solvent like tetrahydrofuran (THF) or chloroform .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: NaBH4, LiAlH4
Bases: Sodium hydroxide, DMAP
Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Comparaison Avec Des Composés Similaires
Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate can be compared with other Boc-protected compounds, such as:
- Ethyl 1-{[(tert-butoxycarbonyl)amino]sulfonyl}-4-piperidinecarboxylate
- Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate
These compounds share similar protective groups but differ in their core structures and specific applications. The uniqueness of this compound lies in its specific functional groups and the versatility it offers in synthetic chemistry.
Propriétés
Formule moléculaire |
C14H20N2O6 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
ethyl 3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C14H20N2O6/c1-6-21-12(18)10-11(20-5)9(17)7-8-16(10)15-13(19)22-14(2,3)4/h7-8H,6H2,1-5H3,(H,15,19) |
Clé InChI |
FGQYKKAAZHQHED-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=O)C=CN1NC(=O)OC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile](/img/structure/B14031472.png)


![8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14031485.png)




